molecular formula C7H6N2OS B1276385 6-Aminobenzo[d]thiazol-2(3H)-one CAS No. 56354-98-4

6-Aminobenzo[d]thiazol-2(3H)-one

Cat. No. B1276385
CAS RN: 56354-98-4
M. Wt: 166.2 g/mol
InChI Key: CLYCLRFHPKKUBR-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are compounds of significant interest due to their wide range of pharmaceutical and biological applications. The compound 6-Aminobenzo[d]thiazol-2(3H)-one is a member of this family and is characterized by the presence of a benzothiazole core structure with an amino group at the sixth position. This structure forms the basis for various chemical reactions and modifications that can enhance its biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-amino-6-arylbenzothiazoles, has been achieved through efficient methods like the Suzuki cross-coupling reactions. These reactions involve the use of aryl boronic acids or their esters to introduce various aryl groups into the benzothiazole core. The process has been optimized to yield moderate to excellent results, indicating a robust and adaptable synthetic route for these compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and High-Resolution Mass Spectrometry (HRMS). These methods provide detailed information about the molecular framework, functional groups, and the overall confirmation of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is highlighted by their ability to undergo further chemical transformations. The amino group at the sixth position is a functional handle that can participate in various reactions, potentially leading to a diverse array of compounds with different biological activities. The synthesis paper does not detail specific reactions beyond the initial synthesis, but the presence of reactive sites on the molecule suggests a capacity for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these benzothiazole derivatives are influenced by the substituents attached to the core structure. For instance, the introduction of different aryl groups can affect the solubility, stability, and reactivity of the compounds. The Suzuki cross-coupling method allows for the introduction of a variety of aryl groups, which can be tailored to achieve desired properties for specific applications. The compounds exhibit high yields and short reaction times, indicating that they are stable under the reaction conditions and can be synthesized efficiently .

Relevant Case Studies

In terms of biological activity, certain 2-amino-6-arylbenzothiazoles have shown potent urease enzyme inhibition and nitric oxide scavenging activities. For example, the compound 6-phenylbenzo[d]thiazole-2-amine demonstrated significant urease inhibition with an IC50 value of 26.35 µg/mL. Another derivative, 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine, exhibited notable nitric oxide scavenging activity. These activities suggest that benzothiazole derivatives have potential therapeutic applications, particularly in conditions where urease enzyme activity and nitric oxide levels are of concern .

Scientific Research Applications

  • Copper Electroplating in Microelectronics 6-Aminobenzo[d]thiazol-2(3H)-one has been studied for its potential use as a leveler in copper electroplating, particularly in the context of superfilling in submicrometer trenches. The compound exhibited specific behaviors under galvanostatic measurements, which are critical in microelectronic manufacturing (Tsai, Chang, & Wu, 2010).

  • Kinase Inhibition for Alzheimer's Disease This compound serves as a precursor in the synthesis of thiazolo[5,4-f]quinazolines, which are investigated for their potential as DYRK1A inhibitors. DYRK1A is a kinase associated with Alzheimer's disease, suggesting the compound's utility in developing treatments for neurodegenerative diseases (Foucourt et al., 2014).

  • Synthesis of 6-Substituted Imidazo[2,1-b]thiazoles this compound is involved in the synthesis of imidazo[2,1-b]thiazoles, a process catalyzed by Pd/Cu in water. These derivatives have potential applications in various chemical and pharmaceutical fields (Kamali et al., 2009).

  • Molecular Building Blocks The compound is used in the synthesis of polyfunctionalized benzo[d]thiazole derivatives. These derivatives act as molecular bricks, contributing to the development of innovative molecular systems, which can be utilized in various scientific applications (Hédou et al., 2014).

  • Biological Properties of Piperidine Substituted Derivatives this compound is utilized in the synthesis of piperidine-substituted benzothiazole derivatives. These compounds have been explored for their potential biological properties, including antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

  • Urease Enzyme Inhibition and Nitric Oxide Scavenging Derivatives of this compound have been synthesized and evaluated for their antiurease and nitric oxide scavenging activities. These properties are significant in the development of pharmaceuticals and biochemical research (Gull et al., 2013).

  • Corrosion Inhibition The compound has been explored as a corrosion inhibitor for metals in acidic media, indicating its potential application in industrial processes and material science (Rekha, Kannan, & Gnanavel, 2016).

Future Directions

The compound has shown potential in the treatment of neurodegenerative diseases complicated by depression . It has also shown potential as an antineoplastic agent . Future research may focus on exploring these potentials further and developing more effective drugs based on this compound .

Mechanism of Action

Target of Action

The primary targets of 6-Aminobenzo[d]thiazol-2(3H)-one, also known as 6-amino-2(3H)-benzothiazolone, are certain cancer cell lines . The compound has been found to exhibit antimicrobial, antioxidant, and anticancer properties .

Mode of Action

This compound interacts with its targets by inducing apoptosis or programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Biochemical Pathways

It is known that the compound may inhibit quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Bacteria use quorum sensing to coordinate certain behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The result of the action of this compound is the inhibition of the activity of certain cancer cell lines . By inducing apoptosis, the compound can effectively eliminate cancer cells, thereby inhibiting the growth and spread of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other solvents can affect its distribution and bioavailability in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

properties

IUPAC Name

6-amino-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYCLRFHPKKUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204909
Record name 2(3H)-Benzothiazolone, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56354-98-4
Record name 2(3H)-Benzothiazolone, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1,3-benzothiazol-2-one
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Synthesis routes and methods I

Procedure details

The compound obtained in Step A (0.036 mol) is dissolved in 90 ml of methanol, and then 2.5 g of palladium-on-carbon and 18 g of ammonium formate are added in succession and the mixture is heated at reflux for 18 hours. 40 ml of dioxane are added and refluxing is continued for 24 hours. The palladium-on-carbon is then filtered off. The reaction mixture is concentrated, the resulting precipitate is filtered off, and the filtrate is evaporated under reduced pressure. The resulting residue is taken up in a 1N hydrochloric acid solution and extracted twice with 50 ml of ethyl acetate each time. The aqueous phase is rendered alkaline with a 10% potassium carbonate solution and extracted twice with 50 ml of ethyl acetate each time. The organic phase is dried and then evaporated under reduced pressure, and the resulting precipitate is recrystallised from acetonitrile.
Quantity
0.036 mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-nitro-2-benzothiazolinone (98 mg, 0.50 mmol) in 20 ml of EtOAc with 10% Pd/C (˜20 mg) was stirred under H2 balloon for 4 h. The reaction mixture was filtered through celite eluting with EtOAc, concentrated under reduced pressure to give 80 mg of 6-amino-2-benzothiazolinone.
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 6-Amino-2(3H)-benzothiazolone in the synthesis of new compounds?

A1: 6-Amino-2(3H)-benzothiazolone is a versatile building block in organic synthesis. The research paper highlights its use as a starting material for creating novel Schiff bases []. The presence of the amino group allows it to react with various aromatic aldehydes, forming Schiff bases with potentially diverse biological activities. This is particularly relevant in pharmaceutical research, as exploring new chemical entities is crucial for developing novel drugs.

Q2: How does the structure of 6-Amino-2(3H)-benzothiazolone-derived Schiff bases contribute to their potential as pharmaceutical agents?

A2: While the paper focuses on the synthesis and characterization of these Schiff bases, it suggests their potential pharmaceutical relevance []. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The specific activity of 6-Amino-2(3H)-benzothiazolone-derived Schiff bases would depend on the specific aromatic aldehyde used in the synthesis, as different substituents can significantly impact the compound's interaction with biological targets. Further research, including biological assays and structure-activity relationship studies, is needed to explore the specific pharmaceutical potential of these novel compounds.

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